molecular formula C15H20O9 B13450021 [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate

Cat. No.: B13450021
M. Wt: 344.31 g/mol
InChI Key: VJPNCQUKGSXMAX-LUNVINKVSA-N
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Description

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate is a complex organic compound with a specific stereochemistry This compound is characterized by its multiple acetoxy groups and an ethenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate typically involves multiple steps. One common method includes the acetylation of a precursor molecule, such as a sugar derivative, using acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial in various biochemical pathways. The compound’s acetoxy groups and stereochemistry play a significant role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]
  • [(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]

Uniqueness

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups

Properties

Molecular Formula

C15H20O9

Molecular Weight

344.31 g/mol

IUPAC Name

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate

InChI

InChI=1S/C15H20O9/c1-6-11-12(20-7(2)16)13(21-8(3)17)14(22-9(4)18)15(24-11)23-10(5)19/h6,11-15H,1H2,2-5H3/t11-,12+,13+,14-,15?/m0/s1

InChI Key

VJPNCQUKGSXMAX-LUNVINKVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)C=C

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C=C

Origin of Product

United States

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